N-(3-chlorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide
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Overview
Description
N-(3-chlorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide: is an organic compound characterized by the presence of a chlorophenyl group, a furylmethylamino group, and a thioxoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloroaniline, 2-furylmethylamine, and carbon disulfide.
Formation of Intermediate: 3-chloroaniline reacts with carbon disulfide in the presence of a base (such as sodium hydroxide) to form the corresponding dithiocarbamate intermediate.
Coupling Reaction: The dithiocarbamate intermediate is then coupled with 2-furylmethylamine under controlled conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the thioxo group, converting it to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furylmethyl ketones, while reduction could produce thiol derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(3-chlorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its structural features make it a candidate for designing inhibitors for specific enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(3-chlorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-aminothioxoacetamide: Lacks the furylmethyl group, which may affect its reactivity and biological activity.
N-(3-bromophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide: The bromine atom may confer different electronic properties compared to chlorine.
N-(3-chlorophenyl)-2-[(2-thienylmethyl)amino]-2-thioxoacetamide: The thiophene ring can alter the compound’s chemical behavior and interactions.
Uniqueness
N-(3-chlorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide is unique due to the combination of its chlorophenyl, furylmethylamino, and thioxoacetamide groups. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(furan-2-ylmethylamino)-2-sulfanylideneacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c14-9-3-1-4-10(7-9)16-12(17)13(19)15-8-11-5-2-6-18-11/h1-7H,8H2,(H,15,19)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAKSWLQXNGQOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=S)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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